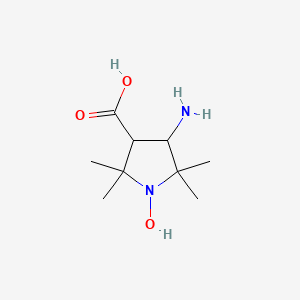

1-Cyclopentylpiperidine-4-carboxylic acid

Overview

Description

1-Cyclopentylpiperidine-4-carboxylic acid (1-CPPCA) is a cyclic carboxylic acid derived from piperidine, an organic compound with a wide range of uses in the scientific community. 1-CPPCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and food additives. It is also used in the production of polymers, surfactants, and other materials. 1-CPPCA has several advantages over other carboxylic acids, including its high solubility, low toxicity, and low cost.

Scientific Research Applications

Synthesis and Biological Activities

1-Cyclopentylpiperidine-4-carboxylic acid and its analogs are notable for their synthesis and biological activities. For instance, compounds with cyclopropane moieties, like 1-aminocyclopropane-1-carboxylic acid, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Research has focused on their isolation, characterization, and total synthesis (Coleman & Hudson, 2016).

Quantitative Analysis in Cells

In a study examining 5 alpha-reductase inhibitors, the methyl ester of a similar compound, N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid, was tested for its permeability properties compared to the corresponding acid. This study highlights the importance of structural variations in biological efficacy and cell permeability (Kang, Mathur, & Hartmann, 2004).

Chiral Building Blocks for Alkaloids

The compound's derivatives are used as chiral building blocks for piperidine-related alkaloids. For instance, C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized as a promising chiral building block (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Inactivation and Inhibition Studies

Cyclohexene analogs of gamma-aminobutyric acid, similar in structure to this compound, have been designed as rigid analogs to study the inactivation and inhibition of gamma-aminobutyric acid aminotransferase. Such compounds can provide insights into the structural requirements for biological activity (Choi & Silverman, 2002).

Synthesis on Solid Support

The synthesis of derivatives like 2,3,5-triketopiperadines on solid support demonstrates the compound's versatility in synthetic chemistry and the potential for creating diverse molecular structures (Makino, Nakanishi, & Tsuji, 2003).

Hydrogel Formation

Derivatives of Cyclo(L-Tyr-L-Lys), related to this compound, have been explored for their ability to form organo- and hydrogels, demonstrating the compound's potential in material science (Xie, Zhang, Ye, & Feng, 2009).

Novel Syntheses and Applications

Several studies have focused on novel syntheses and applications of related compounds. These include the synthesis of complex cyclodepsipeptides, exploring new routes to trans-2,6-disubstituted piperidine-related alkaloids, and the production of optically pure carboxylic acid segments for the synthesis of depsipeptide histone deacetylase inhibitors (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016); (Takahata, Saito, & Ichinose, 2006); (Katoh, Narita, Sayar, Saijo, & Ishioka, 2019).

Properties

IUPAC Name |

1-cyclopentylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629562 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-32-5 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)